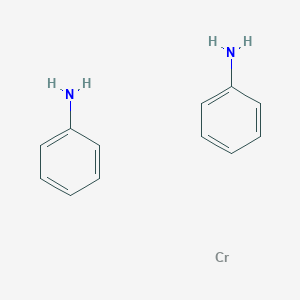

Aniline--chromium (2/1)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

659718-72-6 |

|---|---|

Molecular Formula |

C12H14CrN2 |

Molecular Weight |

238.25 g/mol |

IUPAC Name |

aniline;chromium |

InChI |

InChI=1S/2C6H7N.Cr/c2*7-6-4-2-1-3-5-6;/h2*1-5H,7H2; |

InChI Key |

XPYIQQNOPFVLPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.[Cr] |

Origin of Product |

United States |

Synthetic Methodologies for Aniline–chromium 2/1 Complexes

Direct Complexation Approaches

Direct complexation methods involve the direct reaction of a chromium source with aniline (B41778) in a suitable medium. These approaches are often straightforward but require precise control over reaction parameters to ensure the formation of the desired 2:1 complex.

Solution-Phase Synthetic Routes

Solution-phase synthesis is the most common method for the preparation of aniline-chromium complexes. This typically involves the reaction of a chromium salt with two equivalents of aniline in a suitable solvent. The choice of chromium precursor and solvent system is critical to the success of the synthesis.

Common chromium precursors include chromium(III) chloride (CrCl₃) and chromium(II) chloride (CrCl₂). The synthesis of chromium(III) ammine complexes, for instance, often starts from a freshly prepared in situ solution of a chromium(II) salt, which is then oxidized in the presence of the amine ligand chemicalforums.com. A similar strategy can be envisioned for aniline complexes.

Reaction with Chromium(III) Precursors: A typical procedure would involve dissolving a chromium(III) salt, such as CrCl₃, in a solvent like ethanol (B145695) or a mixture of ethanol and water. Aniline is then added, often in a stoichiometric amount or a slight excess to drive the reaction towards the formation of the bis(aniline) complex. The reaction mixture is typically stirred for a prolonged period, sometimes with gentle heating, to facilitate the coordination of the aniline ligands to the chromium center. The resulting complex may precipitate from the solution upon cooling or after the addition of a less-polar co-solvent.

A study on the synthesis of chromium(III) complexes with macrocyclic ligands demonstrated the use of an ethanolic solution of the chromium salt and the ligand, followed by refluxing for several hours jocpr.com. This general approach of reacting a chromium salt with a nitrogen-containing ligand in an alcoholic solvent is widely applicable.

Reaction with Chromium(II) Precursors: An alternative approach involves the use of a chromium(II) precursor. In this case, a solution of a chromium(II) salt is treated with aniline. The resulting Cr(II)-aniline complex is then oxidized, often by bubbling air or oxygen through the solution, to the more stable Cr(III) state. This method can sometimes offer better control over the final product distribution.

The table below summarizes typical conditions for the solution-phase synthesis of chromium-amine complexes, which can be adapted for aniline.

| Chromium Precursor | Ligand | Solvent | Reaction Conditions | Product Type |

| CrCl₃·6H₂O | Aniline | Ethanol | Reflux | [Cr(Aniline)₂(H₂O)₂Cl₂]Cl |

| CrCl₂ | Aniline | Water/Ethanol | Stirring, followed by air oxidation | [Cr(Aniline)₂(H₂O)₄]³⁺ (in solution) |

| K₃[Cr(O₂)₄] | Tryptophan | Water | Stirring at room temperature | [Cr(Trp)₂(OH)(H₂O)] chemmethod.com |

This table presents hypothetical examples for aniline based on known syntheses of similar chromium-amine complexes.

Gas-Phase Ligand Attachment Techniques

Gas-phase synthesis of coordination complexes is a less common but powerful technique for studying the intrinsic properties of metal-ligand interactions. In this method, isolated metal ions are reacted with ligand molecules in the gas phase, often within the confines of a mass spectrometer. While specific studies on the gas-phase synthesis of Aniline–Chromium (2/1) complexes are not prevalent in the literature, the general principles of this technique can be described.

This method would involve the generation of chromium ions, for example, by laser ablation of a chromium target. These ions are then introduced into a reaction cell containing aniline vapor at low pressure. The formation of complexes can be monitored as a function of aniline pressure and reaction time. This technique allows for the precise control of the number of ligands attached to the metal center, making it an ideal tool for studying the stepwise formation of [Cr(Aniline)ₙ]⁺ complexes, including the n=2 species.

Precursor-Based Synthesis Strategies

Precursor-based synthesis involves the use of a pre-formed chromium complex which then undergoes ligand exchange or modification to yield the desired aniline complex. This strategy can be particularly useful for accessing complexes that are difficult to obtain through direct complexation or for introducing specific ancillary ligands.

An example of this approach is the synthesis of a chromium(III) complex with two tryptophan ligands, which can be considered a substituted aniline. In this synthesis, the peroxo complex K₃[Cr(O₂)₄] was used as the chromium source. The reaction of this precursor with tryptophan in an aqueous solution at room temperature yielded the [Cr(Trp)₂(OH)(H₂O)] complex chemmethod.com. This demonstrates the utility of using a reactive chromium precursor to facilitate the coordination of the desired ligands.

Another potential precursor-based route could involve the use of a chromium complex with labile ligands, such as aqua or tetrahydrofuran (B95107) (THF) ligands. For instance, a complex like [Cr(H₂O)₆]³⁺ or [CrCl₃(THF)₃] could be treated with aniline. The aniline molecules would then displace the weakly bound solvent ligands to form the more stable aniline complex. The synthesis of various chromium(III) complexes often utilizes [CrCl₃(THF)₃] as a starting material due to the lability of the THF ligands acs.org.

Green Chemistry Principles in Aniline-Chromium Complex Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of aniline-chromium complex synthesis, these principles can be applied through several avenues.

Mechanochemistry: One prominent green synthetic method is mechanochemistry, which involves conducting reactions in the solid state by grinding the reactants together, often with minimal or no solvent. This approach can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. The synthesis of various chromium(III) complexes with nitrogen- and phosphorus-containing ligands has been successfully achieved using a mechanochemical approach, by grinding the ligand with a solid chromium(III) precursor like [CrCl₃(THF)₃] acs.orgnih.gov. This solventless method could potentially be adapted for the synthesis of Aniline–Chromium (2/1) complexes.

Use of Greener Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of more environmentally benign solvents, such as water or ethanol, in place of more hazardous organic solvents. Many of the solution-phase syntheses of chromium-amine complexes already utilize these greener solvents jocpr.com.

The following table highlights some green chemistry approaches applicable to the synthesis of aniline-chromium complexes.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Waste Prevention | Mechanochemical synthesis | Reduced solvent waste, higher atom economy |

| Safer Solvents and Auxiliaries | Use of water or ethanol | Reduced toxicity and environmental impact |

| Design for Energy Efficiency | Mechanochemical or room temperature reactions | Lower energy consumption |

Control over Stoichiometry and Isomer Formation

Stoichiometry Control: Achieving the desired 2:1 aniline to chromium ratio is paramount. The primary method for controlling stoichiometry is by carefully managing the molar ratio of the reactants. In direct complexation reactions, using a 2:1 molar ratio of aniline to the chromium salt is the logical starting point. However, the actual outcome can be influenced by factors such as the relative stability of complexes with different stoichiometries and the reaction conditions. In some cases, a slight excess of the aniline ligand may be used to favor the formation of the bis(aniline) complex. Subsequent purification steps, such as recrystallization, are often necessary to isolate the desired product.

In the cis isomer , the two aniline ligands are adjacent to each other, with a 90° angle between them relative to the central chromium atom.

In the trans isomer , the two aniline ligands are positioned on opposite sides of the chromium atom, with a 180° angle between them.

The formation of a particular isomer can be influenced by the synthetic conditions, such as temperature and solvent, as well as the nature of the other ligands in the coordination sphere. The separation and characterization of these isomers typically require techniques such as fractional crystallization and spectroscopic methods. For octahedral complexes of the type MA₄B₂, where M is the metal, A is one type of ligand, and B is another, the existence of cis and trans isomers is a well-established phenomenon in coordination chemistry quora.com.

Structural Elucidation and Advanced Characterization of Aniline–chromium 2/1 Complexes

Spectroscopic Characterization Techniques

Spectroscopy provides invaluable insight into the molecular structure, bonding, and electronic environment of aniline-chromium complexes. Each technique offers a unique perspective, from the vibrational modes of ligands to the electronic spin state of the chromium center.

Vibrational spectroscopy is a powerful tool for probing the coordination of aniline (B41778) to a chromium center. The binding of the aniline ligand through its amino group to the metal induces significant shifts in the characteristic vibrational frequencies of the molecule, which can be observed in both Infrared (IR) and Raman spectra. ksu.edu.sa

In free aniline, the N-H stretching vibrations appear as a doublet in the 3350-3500 cm⁻¹ region. researchgate.netmaterialsciencejournal.org Upon coordination to a metal center, the N-H bond is typically weakened, leading to a red-shift (a shift to lower frequency) of these bands by 100-200 cm⁻¹. sci-hub.ru This shift is a primary indicator of the formation of a Cr-N bond. Other key vibrations, such as the NH₂ scissoring mode (around 1620 cm⁻¹), the C-N stretching mode (around 1280 cm⁻¹), and various aromatic C-C and C-H vibrations, also experience shifts, although generally of a smaller magnitude. materialsciencejournal.orgsci-hub.ru These changes in the vibrational spectra confirm the interaction between the aniline ligand and the chromium ion. tandfonline.com

Table 1: Comparison of Major Vibrational Frequencies (cm⁻¹) for Free Aniline and Expected Shifts in Aniline-Chromium Complexes. Data for free aniline is sourced from experimental spectra; shifts for the complex are based on typical observations for metal-aniline coordination.

| Vibrational Mode | Free Aniline (cm⁻¹) researchgate.netmaterialsciencejournal.orgresearchgate.net | Aniline-Chromium Complex (Expected, cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | ~3430 | 3200 - 3300 |

| Symmetric N-H Stretch | ~3350 | 3150 - 3250 |

| NH₂ Scissoring | ~1622 | 1580 - 1610 |

| C-C Ring Stretch | ~1600 | Minor Shift |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation for diamagnetic compounds. However, its application to many chromium complexes is challenging. The common oxidation states of chromium, such as Cr(III) (a d³ system) and Cr(II) (a d⁴ system), are paramagnetic. huji.ac.il The presence of unpaired electrons leads to very rapid nuclear relaxation, resulting in extremely broad NMR signals that are often undetectable with high-resolution instruments. nih.govproquest.comcdnsciencepub.com

For a hypothetical diamagnetic aniline-chromium complex, such as a Cr(0) species, ¹H and ¹³C NMR would be highly informative. In such a case, the coordination of aniline to the chromium center would be expected to alter the chemical environment of the ligand's protons and carbon atoms. This would cause shifts in their respective NMR signals compared to free aniline. For example, the aromatic protons of free aniline typically appear in the range of 6.7-7.2 ppm, while the amine protons are observed as a broad signal around 3.6 ppm. Upon coordination, these chemical shifts would change, providing information about the electronic effects of the chromium center on the aniline ligand.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Free Aniline in CDCl₃. This table serves as a baseline for comparison in the analysis of diamagnetic chromium complexes.

| Nucleus | Atom Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-ortho (C2, C6) | ~6.78 |

| ¹H | H-meta (C3, C5) | ~7.18 |

| ¹H | H-para (C4) | ~6.87 |

| ¹H | -NH₂ | ~3.62 |

| ¹³C | C1 (C-N) | ~146.7 |

| ¹³C | C2, C6 | ~115.2 |

| ¹³C | C3, C5 | ~129.3 |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. The color of many chromium complexes is due to the absorption of light in the visible region, which promotes electrons between d-orbitals that have been split by the ligand field. rsc.orgillinois.edu

For a typical octahedral Cr(III) complex (d³ configuration), the electronic spectrum is characterized by two main spin-allowed d-d transitions. lacc-terryb.comdocbrown.info These correspond to the promotion of an electron from the ground state (⁴A₂g) to excited states (⁴T₂g and ⁴T₁g). youtube.com The energy of these transitions is dependent on the strength of the ligand field. A third, higher-energy transition is often obscured by more intense charge-transfer bands. rsc.org The positions of these absorption bands (λₘₐₓ) can be used to determine the ligand field splitting parameter (10Dq), which provides a measure of the metal-ligand bond strength. In aniline-chromium(III) complexes, these d-d transitions would be expected in the visible region of the spectrum.

Table 3: Representative Electronic Transitions for Octahedral Cr(III) Complexes with N-donor Ligands.

| Complex Example | Transition | λₘₐₓ (nm) |

|---|---|---|

| [Cr(NH₃)₆]³⁺ | ⁴A₂g → ⁴T₂g | ~465 |

| ⁴A₂g → ⁴T₁g | ~350 | |

| [Cr(en)₃]³⁺ | ⁴A₂g → ⁴T₂g | ~458 |

This table is interactive. Click on the headers to sort.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying species with unpaired electrons. It is therefore an essential tool for characterizing paramagnetic chromium complexes, such as those in the Cr(I), Cr(III), and Cr(V) oxidation states. nih.govcardiff.ac.uk

An EPR spectrum provides detailed information about the electronic structure of the metal center. The key parameters derived from the spectrum are the g-factor and the zero-field splitting (ZFS) parameters (D and E). cardiff.ac.uk The g-factor gives insight into the electronic environment around the chromium ion. For Cr(III) complexes, the ZFS parameters describe the splitting of the spin states in the absence of an external magnetic field and are highly sensitive to the symmetry of the coordination sphere. nih.gov A significant D-value is indicative of axial distortion from perfect octahedral geometry. The covalency of the Cr-N bond can also influence the ZFS parameters, with more covalent bonds generally leading to lower D-values. cardiff.ac.uk

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a metal atom. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, including the pre-edge and the absorption edge, is sensitive to the oxidation state and coordination geometry of the chromium center. acs.org The energy of the absorption edge shifts to higher values as the oxidation state of the chromium increases. The EXAFS region contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can accurately determine the coordination number, the type of neighboring atoms (e.g., N from aniline), and the precise Cr-N bond distances, typically with an accuracy of ±0.02 Å. nih.govnih.gov For instance, EXAFS studies on various chromium complexes have established typical Cr(III)-N bond lengths to be in the range of 2.0-2.2 Å. nih.govnih.gov

Table 4: Typical Chromium-Ligand Bond Lengths (Å) Determined by XAS/EXAFS for Related Complexes.

| Complex Fragment | Oxidation State | Bond Type | Bond Length (Å) |

|---|---|---|---|

| Cr-Biomass | Cr(III) | Cr-N | ~1.93 |

| Cr-Biomass | Cr(III) | Cr-O | ~2.00 |

| cis-[Cr(phen)₂(OH₂)₂]³⁺ | Cr(III) | Cr-N | ~2.06 |

This table is interactive. Click on the headers to sort.

Crystallographic Analysis

Table 5: Crystallographic Data for the Analogous Compound bis(aniline)dichlorocobalt(II). researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.142(6) |

| b (Å) | 4.801(1) |

| c (Å) | 11.607(2) |

| β (°) | 108.82(3) |

| V (ų) | 1378.9 |

This table is interactive. Click on the headers to sort.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

In a typical SC-XRD experiment, a high-quality single crystal of the complex is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined. nih.gov For a bis(aniline)chromium complex, this analysis would reveal the coordination number and geometry around the central chromium ion. Depending on the oxidation state of chromium and the presence of other coordinating ligands (like halides or solvent molecules), the geometry could be, for example, tetrahedral or octahedral. researchgate.netmdpi.com

Detailed research findings from SC-XRD provide fundamental structural data. For instance, the analysis of a related bis(imino)pyridine iron complex revealed a distorted trigonal-bipyramidal geometry. acs.org Similarly, the crystal structure of a Cr(III) precursor to a Cr(V) complex was characterized as a distorted octahedron. nih.gov These studies underscore the power of SC-XRD to reveal subtle structural details. The data generated from such an analysis are typically presented in a crystallographic information file (CIF) and summarized in tables.

Table 1: Representative Crystallographic Data for a Hypothetical Aniline-Chromium Complex This table presents illustrative data based on typical values for related metal-aniline complexes.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄Cl₂CrN₂ |

| Formula Weight | 313.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.542(1) |

| b (Å) | 8.875(2) |

| c (Å) | 14.361(3) |

| β (°) | 105.95(2) |

| Volume (ų) | 1292.5(5) |

| Z (molecules/unit cell) | 4 |

| Cr-N bond length (Å) | 2.05 - 2.15 |

| N-Cr-N bond angle (°) | 90.5 - 95.2 |

Powder X-ray Diffraction for Phase Identification and Bulk Structure

The PXRD pattern is a fingerprint of the crystalline solid. Each crystalline phase produces a unique diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net For an Aniline-Chromium (2/1) complex, PXRD would be used to confirm that the synthesized bulk material corresponds to the structure determined by SC-XRD and to check for the presence of any crystalline impurities. acs.org

In materials like polyaniline doped with chromium oxide, XRD patterns can reveal the nature of the composite material. researchgate.net The presence of sharp, well-defined peaks indicates a highly crystalline material, while broad humps are characteristic of amorphous or poorly crystalline (nanocrystalline) materials. researchgate.net

Table 2: Illustrative Powder X-ray Diffraction Peaks for Aniline-Chromium (2/1) This table shows hypothetical peak positions and intensities.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.55 | 65 |

| 30.5 | 2.93 | 30 |

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of the Aniline-Chromium (2/1) complex and for obtaining information about its structure through analysis of its fragmentation patterns. nih.gov

Techniques like Electrospray Ionization (ESI-MS) are particularly useful for coordination complexes, as they can transfer ions from solution into the gas phase with minimal fragmentation. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the complex. chemrxiv.org

The mass spectrum of the Aniline-Chromium (2/1) complex would be expected to show a molecular ion peak corresponding to the intact complex, such as [Cr(C₆H₅NH₂)₂]⁺. The spectrum would also likely display peaks corresponding to fragmentation products. A common fragmentation pathway would be the sequential loss of the aniline ligands. The aniline ligand itself has a molecular weight of 93.13 g/mol . nist.gov Analysis of the fragments can thus help to confirm the composition of the complex. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for a [Cr(C₆H₅NH₂)₂]⁺ Complex (Assuming ⁵²Cr isotope and C₆H₅NH₂ = 93.13)

| Ion | Formula | Predicted m/z |

| Molecular Ion | [Cr(C₆H₅NH₂)₂]⁺ | 238.26 |

| Fragment 1 | [Cr(C₆H₅NH₂)]⁺ | 145.13 |

| Fragment 2 | [C₆H₅NH₂]⁺ | 93.13 |

| Metal Ion | [Cr]⁺ | 52.00 |

Thermal Analysis (TG/DTG) for Complex Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are used to study the thermal stability and decomposition behavior of materials as a function of temperature. uctm.edu TGA measures the change in mass of a sample as it is heated, while DTG is the first derivative of the TGA curve, showing the rate of mass change. researchgate.net

For an Aniline-Chromium (2/1) complex, TGA can determine the temperature at which the complex begins to decompose and can reveal a multi-step degradation process. mdpi.com A typical thermogram might show an initial small mass loss corresponding to the release of lattice or coordinated solvent molecules. This would be followed by one or more distinct steps corresponding to the decomposition and loss of the aniline ligands. The final residual mass at high temperatures typically corresponds to a stable metal oxide, such as chromium(III) oxide (Cr₂O₃). nih.gov

The DTG curve shows peaks at the temperatures where the rate of mass loss is at a maximum, providing a clearer indication of the individual decomposition steps. mdpi.com The thermal stability of the complex is a critical parameter, particularly for applications where it might be exposed to elevated temperatures.

Table 4: Representative Thermal Decomposition Data for an Aniline-Chromium Complex This table outlines a plausible multi-step decomposition process.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Assignment |

| 1 | 80 - 150 | ~5% | 120 | Loss of solvent molecules (e.g., H₂O) |

| 2 | 200 - 350 | ~40% | 285 | Loss of first aniline ligand |

| 3 | 350 - 500 | ~40% | 410 | Loss of second aniline ligand |

| Final Residue | > 500 | ~15% (remaining) | - | Formation of Chromium Oxide (Cr₂O₃) |

Theoretical and Computational Studies of Aniline–chromium 2/1 Complexes

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to predicting the molecular properties of the Aniline--chromium (2/1) complex from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties. The choice of method depends on the desired accuracy and the computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes due to its balance of accuracy and computational efficiency. DFT methods are frequently used to determine the equilibrium geometries of molecules and to explore their electronic landscapes. In cases where experimental structural data is unavailable, DFT serves as a reliable tool for predicting geometries and the relative stabilities of different isomers researchgate.net.

Table 1: Representative Geometrical Parameters for a Hypothetical Aniline--chromium (2/1) Complex

| Parameter | Typical Value Range |

|---|---|

| Cr-N Bond Length | 2.0 - 2.2 Å |

| C-N Bond Length | 1.38 - 1.42 Å |

| C-C Bond Length (aromatic) | 1.39 - 1.41 Å |

| N-H Bond Length | 1.00 - 1.02 Å |

| Cr-N-C Bond Angle | 120° - 125° |

Note: The values in this table are illustrative and based on general data for similar complexes, not on specific calculations for Aniline--chromium (2/1).

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters tandfonline.comworldscientific.comworldscientific.com. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules. For transition metal complexes, achieving high accuracy can be computationally demanding tandfonline.com.

While computationally intensive, ab initio calculations are valuable for benchmarking the results obtained from more approximate methods like DFT. For the Aniline--chromium (2/1) complex, such calculations would offer a more precise understanding of electron correlation effects, which are significant in systems with d-electrons.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. While MM is generally applied to very large biological or material systems, it is less suited for the detailed electronic structure analysis of organometallic complexes where quantum effects are dominant.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise by treating a chemically active region of a large molecule with a high-level QM method, while the remainder of the system is described by a more computationally efficient MM force field nih.govnih.govkit.educecam.org. For an isolated Aniline--chromium (2/1) complex, a full QM treatment is more appropriate. However, if the complex is part of a larger system, such as being embedded in a protein or a solid-state matrix, QM/MM methods would be highly valuable.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and the nature of the chemical bonds in the Aniline--chromium (2/1) complex is crucial for explaining its stability, spectroscopic properties, and reactivity.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule dalalinstitute.com. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and composition of these orbitals provide insights into the chemical reactivity and electronic transitions of a molecule wikipedia.orgossila.comiqce.jp.

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity wikipedia.org. A smaller gap generally implies higher reactivity. For transition metal complexes, the HOMO and LUMO are often composed of metal d-orbitals and ligand-based orbitals, and their character determines the nature of electronic transitions researchgate.netresearchgate.net.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Hypothetical Aniline--chromium (2/1) Complex

| Molecular Orbital | Energy (eV) | Primary Character |

|---|---|---|

| LUMO+1 | -1.5 | Ligand (π*) |

| LUMO | -2.0 | Metal (d) / Ligand (π*) |

| HOMO | -5.5 | Metal (d) / Ligand (π) |

| HOMO-1 | -6.0 | Ligand (π) |

| HOMO-LUMO Gap | 3.5 | |

Note: These values are representative and intended for illustrative purposes.

The distribution of electron density within the Aniline--chromium (2/1) complex can be analyzed to understand the polarity of bonds and the partial charges on each atom. Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose. NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds longdom.orgacs.orgresearchgate.netaimspress.comuni-rostock.de.

This method provides a quantitative description of the bonding in terms of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. For the Aniline--chromium (2/1) complex, NBO analysis would reveal the nature and extent of charge transfer between the chromium atom and the aniline (B41778) ligands, providing a clearer picture of the metal-ligand bonding stackexchange.com.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for Aniline--chromium (2/1)

| Atom | Natural Charge (e) |

|---|---|

| Cr | +0.5 to +1.0 |

| N (of aniline) | -0.6 to -0.8 |

| C (aromatic, avg.) | -0.1 to -0.3 |

| H (of NH2, avg.) | +0.3 to +0.4 |

Note: These charge ranges are illustrative and represent typical values found in similar organometallic complexes.

Ligand Field Theory Applied to Chromium Centers

Ligand Field Theory (LFT) provides a quantum mechanical framework for understanding the electronic structure and properties of transition metal complexes, such as those involving chromium and aniline ligands. In an Aniline–Chromium (2/1) complex, the interaction between the chromium d-orbitals and the orbitals of the two aniline ligands leads to a splitting of the d-orbital energies. The magnitude of this splitting and the resulting electronic configuration are key to explaining the complex's spectroscopic and magnetic properties.

For a chromium(III) center, which has a d³ electronic configuration, in an octahedral or distorted octahedral environment, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The electronic spectrum of such a complex is expected to show absorption bands corresponding to d-d transitions, such as ⁴A₂g → ⁴T₂g(F), ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P) . The energies of these transitions are related to Δo and the Racah parameters (B and C), which account for interelectronic repulsion.

Aniline, as a ligand, is typically considered a moderate field ligand. The nitrogen donor atom's interaction with the chromium center is the primary contributor to the ligand field. The spectrochemical series allows for a qualitative prediction of the magnitude of Δo. The exact value of Δo and the Racah parameters for a specific Aniline–Chromium (2/1) complex would be influenced by the precise coordination geometry and the presence of other ligands.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate these ligand field parameters with a high degree of accuracy. These calculations provide a quantitative basis for interpreting experimental electronic spectra and understanding the nature of the metal-ligand bonding.

Interactive Table: Calculated Ligand Field Parameters for a Hypothetical [Cr(C₆H₅NH₂)₂Cl₄]⁻ Complex

| Parameter | Calculated Value (cm⁻¹) | Description |

| Δo (10Dq) | 17,500 | Ligand Field Splitting Energy |

| B | 650 | Racah Interelectronic Repulsion Parameter |

| C | 3100 | Racah Interelectronic Repulsion Parameter |

| β | 0.71 | Nephelauxetic Ratio (B/B₀), where B₀ for free Cr³⁺ is ~918 cm⁻¹ |

Predictive Modeling of Spectroscopic Properties

Computational chemistry offers powerful tools for the predictive modeling of various spectroscopic properties of Aniline–Chromium (2/1) complexes, providing insights that complement and guide experimental studies.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of transition metal complexes . By calculating the vertical excitation energies and oscillator strengths from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. For a d³ chromium(III) complex with aniline ligands, TD-DFT can predict the energies and intensities of the spin-allowed d-d transitions, as well as charge-transfer bands that may arise from electron promotion between metal- and ligand-based orbitals.

Vibrational Spectroscopy: The vibrational frequencies and modes of an Aniline–Chromium (2/1) complex can be calculated using methods like DFT. These calculations can predict the infrared (IR) and Raman spectra. The predicted spectra can aid in the interpretation of experimental data by assigning specific vibrational modes to observed peaks. For instance, the calculations can distinguish the N-H and C-N stretching frequencies of the coordinated aniline ligand from those of the free ligand, providing evidence of coordination.

Interactive Table: Predicted Spectroscopic Data for a Hypothetical trans-[Cr(C₆H₅NH₂)₂(NCS)₄]⁻ Complex

| Spectroscopy Type | Predicted Transition/Vibration | Wavelength (nm) / Wavenumber (cm⁻¹) | Assignment |

| UV-Vis (TD-DFT) | ⁴A₂g → ⁴T₂g | 580 | d-d transition |

| UV-Vis (TD-DFT) | ⁴A₂g → ⁴T₁g | 420 | d-d transition |

| IR (DFT) | ν(N-H) | 3250 | N-H stretch of coordinated aniline |

| IR (DFT) | ν(C≡N) | 2090 | C-N stretch of thiocyanate (B1210189) ligand |

| Raman (DFT) | ν(Cr-N) | 450 | Chromium-Aniline stretch |

Computational Insights into Reaction Pathways and Energetics

Computational methods provide a molecular-level understanding of the reaction mechanisms, transition states, and energy profiles of reactions involving Aniline–Chromium (2/1) complexes. These insights are crucial for understanding the reactivity and stability of these compounds.

Ligand Substitution Reactions: DFT calculations can be used to model the pathways of ligand substitution reactions, where an aniline ligand or another ligand is replaced by a solvent molecule or a different incoming ligand. By locating the transition state structures and calculating the activation energies, the kinetics of these reactions can be predicted. For chromium(III) complexes, which are typically kinetically inert, computational studies can elucidate the associative or dissociative nature of the substitution mechanism.

Redox Reactions: The energetics of oxidation or reduction of the chromium center can be investigated computationally. By calculating the ionization potentials and electron affinities of the complex, its redox potentials can be estimated. These calculations can also provide insights into how the coordination of aniline ligands influences the stability of different oxidation states of chromium.

Interactive Table: Calculated Energetics for a Ligand Exchange Reaction of a Hypothetical [Cr(C₆H₅NH₂)₂Cl₄]⁻ Complex

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | [Cr(C₆H₅NH₂)₂Cl₄]⁻ + H₂O | 0.0 |

| Transition State | [Cr(C₆H₅NH₂)₂(H₂O)Cl₄]⁻‡ | +25.3 |

| Intermediate | [Cr(C₆H₅NH₂)(H₂O)Cl₄]⁻ + C₆H₅NH₂ | +5.8 |

| Products | [Cr(C₆H₅NH₂)(H₂O)Cl₄]⁻ + C₆H₅NH₂ | +5.8 |

Electronic and Magnetic Properties of Aniline–chromium 2/1 Complexes

Spin State Determination and Characterization

The determination of the spin state in a chromium complex is crucial for characterizing its magnetic properties. For a Cr(III) ion with a d³ configuration in an octahedral or distorted octahedral field—as would be expected with aniline (B41778) ligands—the three d-electrons occupy the t₂g orbitals with parallel spins, resulting in a quartet ground state (⁴A₂). This high-spin configuration, with a total spin (S) of 3/2, is energetically favorable and generally observed regardless of the ligand field strength.

The spin-only magnetic moment (μ_so) for an S = 3/2 ion can be calculated using the formula:

μ_so = √[n(n+2)]

where n is the number of unpaired electrons. For Cr(III), with n=3, the theoretical spin-only value is approximately 3.87 Bohr magnetons (B.M.). Experimentally measured magnetic moments for octahedral Cr(III) complexes are typically found to be very close to this value, confirming the high-spin S = 3/2 ground state. jocpr.comnih.gov For instance, the magnetic moment for a chlorohydroxo chromium(III) complex with a macrocyclic ligand was determined to be 3.95 B.M., consistent with three unpaired electrons. nih.gov

Computational methods, such as Density Functional Theory (DFT), are also employed to characterize the electronic structure. Mulliken spin density analysis, for example, can calculate the distribution of electron spin between the metal center and the ligands. nih.govmaynoothuniversity.ie In Cr(III) complexes, these calculations typically show a spin density on the chromium ion close to +3.0, confirming that the unpaired electrons are localized on the metal. nih.gov

| Complex Type | Number of Unpaired Electrons (n) | Total Spin (S) | Theoretical Spin-Only Magnetic Moment (μ_so) (B.M.) | Typical Experimental Magnetic Moment (μ_eff) (B.M.) |

|---|---|---|---|---|

| Octahedral Cr(III) | 3 | 3/2 | 3.87 | 3.71 - 3.95 |

Magnetic Susceptibility Studies (e.g., SQUID, VSM)

Magnetic susceptibility measurements provide quantitative data on the magnetic properties of materials. These studies are typically conducted over a range of temperatures and applied magnetic fields to understand the nature of magnetic ordering and interactions within the complex.

Superconducting Quantum Interference Device (SQUID) Magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample. For paramagnetic compounds like aniline-chromium complexes, measurements are often presented as a plot of the molar magnetic susceptibility product (χT) versus temperature (T). For a simple paramagnetic system with an S=3/2 ground state, χT is expected to be constant over a wide temperature range. wisc.edu Deviations from this behavior can indicate magnetic exchange interactions between chromium centers or zero-field splitting (ZFS) effects. nih.govwisc.edu For example, a sharp decrease in χT at low temperatures is often indicative of ZFS, which lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field. wisc.edu

Vibrating Sample Magnetometry (VSM) is another technique used to characterize magnetic properties. VSM measures the magnetic moment of a sample by vibrating it in a uniform magnetic field. This method is effective for studying the response of paramagnetic materials to external magnetic fields and for obtaining magnetization curves (M vs. H). researchgate.net

The data from these measurements are used to determine key magnetic parameters. For monomeric Cr(III) complexes, the primary focus is on quantifying the g-factor and the zero-field splitting parameter (D). In polynuclear complexes, these studies can also determine the nature (ferromagnetic or antiferromagnetic) and magnitude of the exchange coupling constant (J) between metal centers. nih.govdtic.mil

Correlation between Structure and Magnetic Behavior

The magnetic properties of aniline-chromium complexes are intrinsically linked to their geometric and electronic structures. The arrangement of aniline ligands around the chromium ion establishes a crystal field that splits the d-orbitals into different energy levels (the t₂g and e_g sets in an octahedral geometry). lumenlearning.com This splitting (Δ_oct) dictates how the d-electrons populate the orbitals, which in turn determines the spin state and magnetic moment. lumenlearning.comnumberanalytics.com

In Cr(III) complexes, the coordination geometry is often a distorted octahedron. nih.govnih.gov The degree of distortion from ideal octahedral symmetry influences the magnetic anisotropy of the complex, which is characterized by the zero-field splitting (ZFS) parameter, D. The magnitude of D can be affected by the nature of the ligands; for instance, using heavy atoms as auxiliary ligands has been shown to significantly increase D in chromium complexes. acs.org

In cases where multiple chromium ions are present in a molecule, the structural arrangement of bridging ligands plays a critical role in mediating magnetic exchange interactions. The Goodenough-Kanamori-Anderson rules provide a framework for predicting whether the coupling will be ferromagnetic or antiferromagnetic based on the metal-ligand-metal bond angle. osti.gov Studies on pseudo-one-dimensional chromium thiolate polymers have shown that modulating the Cr–S–Cr bond angle can switch the magnetic coupling from antiferromagnetic to ferromagnetic. osti.gov While aniline itself is not a bridging ligand, co-ligands or the formation of polynuclear structures could introduce such exchange pathways.

Photoelectron Spectroscopy for Electronic States

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. High-resolution techniques like Pulsed-Field Ionization Zero Electron Kinetic Energy (ZEKE) spectroscopy provide detailed information on the electronic states of both the neutral complex and its cation. aip.orgaip.org

Studies on various metal-aniline complexes reveal that the metal atom preferentially binds to the π-system of the phenyl ring rather than the nitrogen lone pair. aip.orgnih.gov This interaction leads to the formation of different conformers (e.g., syn and anti). aip.org

By measuring the adiabatic ionization energy (AIE)—the minimum energy required to remove an electron from the neutral molecule—one can gain insight into the nature of the highest occupied molecular orbital (HOMO). A comparison of the AIE of the complex with that of the free metal atom and the free aniline ligand indicates whether the ionized electron originates from a metal-centered, ligand-centered, or mixed orbital. For group 3 metal-aniline complexes, the AIEs were found to be significantly lower than that of free aniline, suggesting that ionization occurs by removing an electron from a metal-based orbital. aip.org This is expected to be similar for a chromium-aniline complex, as the ionization energy of chromium is also considerably lower than that of aniline.

The ZEKE spectrum also reveals vibrational frequencies of the cation, and changes in these frequencies upon ionization provide information about how the geometry and bonding of the complex are altered. aip.orgnii.ac.jp

| Molecule | Adiabatic Ionization Energy (AIE) (cm⁻¹) | Adiabatic Ionization Energy (AIE) (eV) |

|---|---|---|

| Aniline | 62268 | 7.721 |

| Aniline-Ar | 62157 | 7.707 |

| Sc(aniline) | 39859 | 4.942 |

| Y(aniline) | 39436 | 4.890 |

| La(aniline) | 35498 | 4.401 |

Reactivity and Reaction Mechanisms Involving Aniline–chromium 2/1 Complexes

Redox Chemistry and Oxidation State Changes of Chromium

The redox chemistry of aniline-chromium complexes is central to their reactivity, with the chromium center capable of existing in multiple oxidation states, most commonly +2, +3, and +6. melscience.comnih.gov The most stable of these is Cr(III). melscience.comnih.gov The specific oxidation state in an Aniline--chromium (2/1) complex influences its reaction pathways, with higher oxidation states like Cr(VI) acting as potent oxidants.

When chromium is in the +6 oxidation state, as in chromates or dichromates, it readily oxidizes aniline (B41778). researchgate.netopenaccessjournals.com The reaction mechanism typically involves the formation of an intermediate complex between the aniline and the Cr(VI) species. This is followed by an electron transfer from the aniline to the chromium, resulting in the reduction of chromium (typically to Cr(III)) and the oxidation of aniline to products like azobenzene (B91143), p-benzoquinone, or nitrobenzene, depending on the reaction conditions. researchgate.netnoaa.gov The kinetics of such oxidations are often first-order with respect to both the chromium(VI) oxidant and aniline. researchgate.netdaneshyari.com

Table 1: Common Oxidation States of Chromium in Aniline Complexes and Associated Reactivity

| Chromium Oxidation State | Electronic Configuration (Octahedral) | Reactivity Profile | Typical Reaction |

|---|---|---|---|

| Cr(VI) | d0 | Strong Oxidant | Oxidation of aniline to azobenzene or quinone. researchgate.netnoaa.gov |

| Cr(V) | d1 | Highly Reactive Intermediate | Can undergo metathesis and further reactions. acs.org |

| Cr(IV) | d2 | Intermediate State | Can be oxidized to Cr(V). acs.org |

| Cr(III) | d3 | Kinetically Inert, Stable | Acts as a stable center in ligand substitution reactions. nih.govlibretexts.org |

| Cr(II) | d4 | Strong Reductant | Can be oxidized to Cr(III). melscience.com |

Ligand Substitution and Exchange Reactions

Ligand substitution is a fundamental reaction for chromium complexes, involving the replacement of one or more ligands in the coordination sphere. The rate and mechanism of these reactions are highly dependent on the oxidation state of the chromium.

Chromium(III) complexes, having a d³ electronic configuration, are characteristically substitution-inert. nih.govlibretexts.org This inertness is explained by Crystal Field Theory, which predicts a high crystal field stabilization energy (CFSE) for the d³ octahedral configuration, leading to a high activation energy for ligand substitution. libretexts.org Therefore, the exchange of aniline ligands in a Cr(III) complex is typically slow. The mechanism for such substitutions is generally dissociative, where a ligand first detaches from the metal center to form a five-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org For example, in analogous hexaaquachromium(III) ions, water ligands can be slowly replaced by other ions like chloride. libretexts.org

In contrast, chromium centers in other oxidation states can exhibit more facile ligand substitution. For instance, chromium(0) complexes, such as those with carbonyl or isocyanide ligands, can undergo photoinduced ligand dissociation. acs.orguwindsor.ca The absorption of light can promote an electron to an anti-bonding orbital, weakening the metal-ligand bond and facilitating substitution. While not directly involving aniline, this illustrates that Cr(0) is more labile than Cr(III). Associative mechanisms, where the incoming ligand first binds to the metal center to form a seven-coordinate intermediate before another ligand departs, are also possible, particularly for coordinatively unsaturated complexes. libretexts.org

Photochemical Reactivity and Dynamics

The photochemical behavior of chromium complexes, including those with aniline, is a significant aspect of their reactivity. Irradiation of these complexes with light of an appropriate wavelength can induce electronic transitions that lead to chemical reactions. ias.ac.in Chromium(III)-amine complexes are known to undergo photoaquation upon irradiation of their d-d or charge-transfer bands. ias.ac.in This process involves the substitution of a ligand (like aniline) by a solvent molecule (like water).

The specific reaction pathway often depends on the excitation wavelength. Excitation into the ligand field (d-d) bands typically leads to the labilization of the ligands. ias.ac.in For a complex like Aniline--chromium (2/1), this could result in the dissociation of an aniline ligand. Ab initio studies on chromium(III) ammine complexes suggest a dissociative mechanism where the preferential loss of a ligand is correlated with electron density shifts upon excitation. kuleuven.be

Photoredox reactions are also possible. ias.ac.in Excitation into charge-transfer bands can lead to an intramolecular electron transfer between the chromium and a ligand. This can result in a transient change in the oxidation state of the chromium and the ligand, potentially initiating redox decomposition pathways. For example, arene chromium tricarbonyl complexes are known to be sensitive to light, which can be used to de-coordinate the chromium fragment. uwindsor.ca This suggests that light can be used to cleave the chromium-aniline bond.

Kinetic and Thermodynamic Aspects of Reactions

The study of kinetics and thermodynamics provides quantitative insight into the reaction mechanisms of aniline-chromium complexes. Reaction rates, activation parameters, and equilibrium constants help to elucidate the feasibility and pathways of various transformations.

The oxidation of anilines by chromium(VI) has been shown to follow second-order kinetics, being first-order in both the aniline and the oxidant. researchgate.netdaneshyari.com The reaction is also catalyzed by acid. researchgate.netdaneshyari.com Kinetic studies on the substitution of aqua ligands in Cr(III) complexes by amino acids, which are structurally related to aniline as N-donor ligands, reveal complex, multi-step reaction profiles with long-lived intermediates. epa.gov The rate constants for these slow substitution steps are influenced by factors such as pH and ionic strength. epa.gov

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), determine the spontaneity and energy profile of a reaction. For the adsorption of aniline onto surfaces, a process analogous to the initial binding step in a reaction, thermodynamic studies have shown the process can be spontaneous and exothermic (negative ΔG° and ΔH°). nih.gov For ligand substitution reactions, the entropy of activation (ΔS‡) can provide clues about the mechanism. A positive ΔS‡ is indicative of a dissociative mechanism, as the formation of the transition state involves an increase in disorder. libretexts.org

Table 2: Kinetic and Thermodynamic Parameters for Relevant Reactions

| Reaction Type | System | Kinetic Order | Key Thermodynamic Findings |

|---|---|---|---|

| Aniline Oxidation | Aniline + Cr(VI) | First-order in aniline and Cr(VI). researchgate.netdaneshyari.com | The reaction is often favorable, leading to stable oxidation products. |

| Ligand Substitution | Cr(III)-aqua + L-histidine | Complex, multi-step kinetics. epa.gov | Activation parameters (ΔH‡, ΔS‡) can be determined for each step. epa.gov |

| Adsorption (Binding) | Aniline on MWCNTs | Pseudo-second order kinetics. nih.gov | ΔG° < 0 (spontaneous), ΔH° < 0 (exothermic). nih.gov |

Catalytic Applications of Aniline–chromium 2/1 Complexes

Polymerization Catalysis and Initiation Mechanisms

Chromium-based catalysts, particularly those supported by nitrogen-containing ligands derived from aniline (B41778), are pivotal in the field of polymer chemistry. They are instrumental in the polymerization of olefins like ethylene (B1197577) and can also be involved in the oxidative polymerization of aniline itself to produce polyaniline (PANI), a significant conducting polymer. The mechanism of these polymerizations often involves radical species and is highly dependent on the oxidation state of the chromium center.

The chemical polymerization of aniline is fundamentally an oxidative process that proceeds through a radical-dominant mechanism. This reaction involves three principal stages: initiation, chain propagation, and termination. researchgate.net The initiation step is characterized by the oxidation of the aniline monomer to form a radical cation. This species is the primary initiator for the polymerization cascade.

The propagation phase involves the coupling of these radical cations. For instance, the tail-to-tail dimerization of aniline cation radicals can produce benzidine, or they can react with neutral aniline molecules to form dimers like 4-aminodiphenylamine (4-ADA). nih.gov These dimers are themselves oxidized, creating new radical cations that further react with aniline monomers or other oligomers, leading to the growth of the polymer chain. researchgate.net The entire process is a complex series of oxidation and coupling reactions, where radical cations serve as the key kinetic-chain carriers. researchgate.netnih.gov The termination of the polymer chains typically occurs when the oxidant is fully consumed. nih.gov

The oxidation state of the chromium center is a critical factor that governs the activity and selectivity of the catalyst in polymerization reactions. While many chromium catalyst precursors are based on trivalent chromium (Cr(III)), evidence suggests that different oxidation states, particularly Cr(II), play a crucial role in the catalytic cycle. acs.org

For instance, in certain systems for ethylene tri- and tetramerization, the active catalyst can be a cationic Cr(II) species. It has been shown that a trivalent Cr(III) precatalyst can be reduced to a divalent Cr(II) state during the initial stages of catalyst formation upon reaction with an activator like trimethylaluminum. acs.org This Cr(II) species can exhibit comparable, or even slightly improved, catalytic activity relative to its Cr(III) precursor. acs.org In other catalyst syntheses, such as for salen-like chromium complexes used in the copolymerization of epoxides, Cr(II) is used as a starting material and is subsequently oxidized to the active Cr(III) state. nih.gov This dynamic interplay between chromium oxidation states is fundamental to the catalyst's function, influencing the initiation, propagation, and termination steps of polymerization.

The design of the ligand framework surrounding the chromium center is crucial for tuning the catalytic performance in ethylene polymerization. Aniline and its derivatives are frequently incorporated into multidentate ligands, such as α,α′-bis(arylimino)pyridines, to create highly active chromium catalysts. amazonaws.com The electronic and steric properties of substituents on the aniline rings can be systematically modified to control catalyst activity and the properties of the resulting polyethylene.

Research has shown that both steric bulk and the electronic nature of substituents on the N-aryl group of the ligand significantly impact catalytic behavior.

Steric Effects: Increasing the steric bulk of the ortho-substituents on the aniline ring can have a profound effect on the molecular weight of the polymer produced. For example, in a series of ortho-benzhydryl-substituted α,α'-bis(arylimino)pyridine-chromium(III) chlorides, the catalyst with the most sterically demanding ortho-substituent (isopropyl) produced the highest molecular weight polyethylene. amazonaws.com

Electronic Effects: The electronic properties of the substituents also play a key role. Catalysts featuring ortho-halide substituents (e.g., -F or -Cl) on the aniline moiety have demonstrated the highest catalytic activities for ethylene polymerization. amazonaws.com This suggests that electron-withdrawing groups can enhance the productivity of the chromium center.

By strategically modifying the aniline-based ligand scaffold, it is possible to tailor chromium catalysts to produce polyethylene with a wide range of molecular weights, from low-weight waxes to high-density polyethylene (HDPE). amazonaws.comnih.gov

Organic Transformation Catalysis (e.g., C-N bond formation)

Beyond polymerization, chromium complexes demonstrate significant utility in catalyzing organic transformations, most notably in the formation of carbon-nitrogen (C-N) bonds. These reactions are fundamental in synthetic chemistry for the production of amines and their derivatives, which are prevalent in pharmaceuticals, agrochemicals, and fine chemicals.

While chromium catalysts are prominent in other areas, palladium-based systems are more commonly used for aryl amination. However, aniline-chromium complexes have been explored as sophisticated ligands to modulate the catalytic activity of palladium in these reactions. Arene-chromium complexes, where an aniline-derived phosphine ligand is coordinated to a chromium tricarbonyl or dicarbonyl fragment, have been successfully employed in the palladium-catalyzed amination of aryl bromides. acs.org

In these systems, the chromium unit acts as a powerful electron-withdrawing group, influencing the electronic properties of the phosphine ligand. This modulation of the ligand's inductive capacity is crucial for catalytic efficiency. It was found that ligands with moderately electron-withdrawing monophosphine- or monophosphite-(dicarbonyl)chromium moieties gave high yields of the amination products. In contrast, the more strongly electron-withdrawing tricarbonylchromium complex resulted in lower yields. acs.org This demonstrates that the aniline-chromium unit can function as a tunable electronic component within a larger catalytic system to optimize reaction outcomes.

Chromium complexes have proven to be effective catalysts for the N-alkylation of amines with alcohols, a sustainable and atom-economical method for forming C-N bonds. This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the chromium catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine to form an imine. The catalyst then returns the hydrogen to the imine, yielding the alkylated amine and regenerating the catalyst.

The reaction of aniline with benzyl alcohol is a model system for this transformation. Various chromium complexes have been tested for their catalytic activity, with results indicating that the ligand structure significantly influences the product yield. For example, complexes with electron-withdrawing substituents on the ligand backbone tend to increase the yield of the N-benzylaniline product. The table below summarizes the performance of different chromium catalysts in this model reaction.

| Catalyst ID | Ligand Type | Substituent on Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Cr-Ia | Triazine-based | -H | 40 | acs.org |

| Cr-Ib | Triazine-based | -Me | 42 | acs.org |

| Cr-Ic | Triazine-based | -OMe | 41 | acs.org |

| Cr-Id | Triazine-based | -Cl | 85 | acs.org |

| Cr-IIa | Triazine-based | -H | 45 | acs.org |

| Cr-IId | Triazine-based | -Cl | 91 | acs.org |

| Cr-III | Pyridine-based | -H | 15 | acs.org |

This catalytic system is not limited to aniline and demonstrates broad applicability for the synthesis of various alkylated amines, tolerating numerous functional groups and often requiring only substoichiometric amounts of base.

Mechanistic Investigations of Catalytic Cycles

While a detailed catalytic cycle for a specific "Aniline-chromium (2/1)" complex is not available, mechanistic investigations of related chromium-catalyzed reactions, such as polymerization and oxidation, offer insights into the fundamental steps that could be involved. The catalytic cycle of a chromium complex typically involves several key stages:

Catalyst Activation: The initial chromium complex, often in a stable oxidation state (e.g., Cr(III)), may require activation by a co-catalyst or substrate. This can involve ligand exchange, reduction or oxidation of the chromium center, and the formation of a coordinatively unsaturated, highly reactive species.

Substrate Coordination: The activated catalyst coordinates with the substrate molecule(s). In the context of aniline-containing complexes, the aniline ligands could either be spectator ligands, remaining coordinated to the chromium center throughout the cycle, or they could be involved in the catalytic transformation itself.

Insertion or Transformation: The coordinated substrate undergoes transformation. In polymerization reactions, for instance, monomer units insert into a metal-alkyl or metal-hydride bond. In oxidation reactions, the substrate may be oxidized while the chromium center is reduced.

Product Release and Catalyst Regeneration: After the transformation, the product molecule detaches from the chromium center, and the catalyst is regenerated to its active state, ready to start a new cycle.

For chromium-catalyzed amidation of esters with anilines, a proposed mechanism involves the formation of a reactive aminated chromium species. This species is thought to be formed by the reaction of a low-valent chromium with aniline, followed by a reduction step. This suggests that the aniline ligand is directly involved in the formation of the active catalytic species.

The specific nature of the intermediates and transition states within a catalytic cycle is highly dependent on the ligands attached to the chromium center, the nature of the substrate, and the reaction conditions. Techniques such as spectroscopy (NMR, EPR, UV-Vis), X-ray crystallography of catalyst resting states or intermediates, and computational modeling (DFT) are crucial for elucidating these complex mechanisms.

Heterogeneous vs. Homogeneous Catalysis

The performance of an aniline-chromium complex as a catalyst can be significantly influenced by whether it is used in a homogeneous or heterogeneous system.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution.

Advantages:

High Activity and Selectivity: The active sites of the catalyst are readily accessible to the substrate molecules, often leading to higher reaction rates and better control over the product distribution.

Milder Reaction Conditions: Homogeneous catalysts often operate under lower temperatures and pressures.

Mechanistic Understanding: The well-defined molecular nature of homogeneous catalysts makes it easier to study reaction mechanisms using spectroscopic techniques.

Disadvantages:

Catalyst Separation: The primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive catalyst.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. Aniline-chromium complexes could potentially be heterogenized by immobilizing them on a solid support, such as silica, alumina, or a polymer resin.

Advantages:

Ease of Separation: The catalyst can be easily separated from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst recycling.

Thermal Stability: Solid-supported catalysts often exhibit higher thermal stability compared to their homogeneous counterparts.

Industrial Applicability: The ease of separation and handling makes heterogeneous catalysts more suitable for continuous industrial processes.

Disadvantages:

Lower Activity and Selectivity: The active sites on the surface of a heterogeneous catalyst may not be as accessible as in a homogeneous system, potentially leading to lower activity. Mass transfer limitations can also affect the reaction rate. The non-uniform nature of active sites on a support can sometimes lead to lower selectivity.

Leaching: The immobilized complex may leach from the support into the reaction medium, leading to a loss of catalytic activity and product contamination.

The choice between a homogeneous and heterogeneous approach for a potential "Aniline-chromium (2/1)" catalyst would depend on the specific application, balancing the need for high activity and selectivity with the practical requirements of catalyst recovery and reuse.

Advanced Materials Science Integration of Aniline–chromium 2/1 Derivatives

Integration into Nanocomposite Materials

Aniline-chromium (2/1) derivatives are integral to the formulation of advanced nanocomposite materials, where the interaction between the polymer and chromium ions enhances material properties. These composites are often synthesized by incorporating chromium into a polyaniline matrix. One common method involves the chemical oxidative polymerization of aniline (B41778) where a chromium salt, such as potassium dichromate (K₂Cr₂O₇), is used as the oxidizing agent. doi.orgresearchgate.net This process results in a composite material where chromium ions are dispersed within and chemically bonded to the polymer structure.

Another significant method of integration occurs through the adsorption of hexavalent chromium (Cr(VI)) from aqueous solutions by PANI-based nanocomposites. hnu.edu.cnrsc.org During this process, the PANI matrix reduces the highly toxic Cr(VI) to the less harmful trivalent chromium (Cr(III)), which is then sequestered within the polymer. rsc.orgacs.org This interaction not only serves as an effective environmental remediation technique but also creates a stable PANI-Cr(III) nanocomposite. The resulting materials often exhibit enhanced thermal stability and modified electronic properties compared to pure PANI.

Research has demonstrated the successful coating of various substrates with polyaniline to create functional nanocomposites for chromium interaction. Materials like sawdust, natural silica, and microcrystalline cellulose (B213188) have been used as scaffolds for the in situ polymerization of aniline, creating composites with high specific surface areas. rsc.orgresearchgate.netresearchgate.net For instance, polyaniline-coated microcrystalline cellulose (MCC/PANI) nanocomposites show significantly improved efficiency in binding chromium compared to unmodified MCC. rsc.org

Table 1: Performance of PANI-Based Nanocomposites in Chromium Integration

| Nanocomposite Material | Synthesis/Integration Method | Key Finding | Reference |

|---|---|---|---|

| Polyaniline (PANI) | Chemical Oxidation | Efficiently adsorbs Cr(VI) through a combination of physical and chemical processes. | e3s-conferences.org |

| PANI/Sawdust (PAn/SD) | Surface Polymerization | Achieved 97% removal efficiency of Cr(VI) from aqueous solution at optimal conditions. | researchgate.net |

| PANI/Natural Silica (PANISA) | In-situ Oxidative Polymerization | Demonstrated high potential for Cr(VI) removal, reaching adsorption equilibrium quickly. | researchgate.net |

| MCC/PANI | In-situ Chemical Oxidative Polymerization | 100% Cr(VI) removal efficiency was achieved with a 4 g/L dosage, a significant improvement over pure MCC. | rsc.org |

Role in Conducting Polymer Architectures (e.g., Polyaniline)

The presence of chromium within the polyaniline architecture plays a crucial role in defining the material's structural and electronic properties. The amine and imine nitrogen groups in the PANI backbone act as complexation sites for chromium ions. hnu.edu.cn When Cr(VI) is reduced to Cr(III) by the polymer, the Cr(III) ions form coordinate bonds with these nitrogen atoms. This process involves the oxidation of the polymer's leucoemeraldine or emeraldine (B8112657) base forms to the pernigraniline form. hnu.edu.cnrsc.org

This doping and complexation mechanism directly influences the polymer's conductivity. The oxidative polymerization of aniline derivatives using K₂Cr₂O₇ produces coordinated Cr(III)/polyaniline complexes. researchgate.net The resulting chromium-doped polymers exhibit semiconductor properties, with optical band gaps that can be tuned based on the specific aniline derivative used. researchgate.net The incorporation of chromium can, however, sometimes lead to materials with lower conductivity compared to PANI synthesized with other oxidants like ammonium (B1175870) persulfate, depending on the final structure and oxidation state of the polymer. doi.org

Fabrication of Films and Hybrid Systems

Aniline-chromium (2/1) derivatives are utilized in the fabrication of specialized thin films and hybrid systems with tailored properties. These films can be prepared through various techniques, including electrochemical polymerization (electropolymerization) and solution casting. researchgate.netmdpi.com

In electrochemical synthesis, a PANI film is grown directly onto a conductive substrate (like indium tin oxide glass or mild steel) by cycling the potential in a solution containing the aniline monomer and a chromium salt. researchgate.netmdpi.com This method allows for precise control over the film's thickness and morphology. The in-situ incorporation of chromium during electropolymerization can result in dense, uniform films with enhanced properties, such as improved corrosion resistance. mdpi.com For example, a PANI/CeO₂ composite coating, which shares mechanistic similarities with chromium-based systems, demonstrated significantly improved compactness and corrosion protection for mild steel. mdpi.com

Hybrid systems can be fabricated by combining PANI-chromium materials with other nanomaterials like graphene oxide or metallic nanoparticles. rsc.orgresearchgate.net These systems are often prepared via in situ oxidative polymerization, where aniline is polymerized in the presence of both the chromium source and the secondary nanomaterial. rsc.org The resulting hybrid material benefits from the synergistic effects of its components, such as the high surface area and conductivity of graphene combined with the redox and complexation properties of the PANI-chromium complex. Such films and hybrid systems are foundational for developing advanced sensors and electronic devices. mdpi.com

Applications in Electrochemical Devices and Sensors (excluding clinical)

The unique electrochemical properties of materials incorporating aniline-chromium complexes make them suitable for a range of non-clinical electrochemical devices and sensors. nih.gov The reversible redox chemistry of the PANI backbone, combined with the catalytic or stabilizing effects of the integrated chromium ions, is key to these applications. hnu.edu.cn

In the field of environmental monitoring, these materials are primarily used to develop sensitive and selective electrochemical sensors for the detection of heavy metal ions. nih.govmdpi.com A sensor fabricated with a nanocomposite of gold nanoparticles, poly(aniline-co-o-toluidine), and graphene oxide demonstrated excellent electrochemical activity for the reduction and detection of Cr(VI). researchgate.net Using square wave voltammetry, this sensor achieved a low detection limit of 0.0215 µM, showcasing its potential for real-world water sample analysis. researchgate.net

Beyond sensing, these composites have potential applications in energy storage. The pseudocapacitive behavior of polyaniline, which arises from rapid redox transitions, can be modulated by the incorporation of metal ions like chromium. Novel ternary composites of PANI, reduced graphene oxide (RGO), and cellulose nanofibers (CNFs) have been investigated as electrode-active materials for hybrid supercapacitors. researchgate.net While this specific study did not include chromium, the principle of enhancing electrochemical performance by creating a hybrid scaffold is directly applicable. The integration of chromium could further stabilize the polymer during charge-discharge cycles and potentially enhance specific capacitance.

Table 2: Electrochemical Applications and Performance Data

| Device/Sensor Type | Material Composition | Analyte/Application | Performance Metric | Reference |

|---|---|---|---|---|

| Electrochemical Sensor | AuNPs/PANI-co-PoT/GO | Cr(VI) Detection | Limit of Detection: 0.0215 µM | researchgate.net |

| Amperometric Sensor | Graphene-AuNPs | Cr(VI) Detection | Limit of Detection: 0.52 µg·L⁻¹ | mdpi.com |

| Amperometric Sensor | Poly(aniline-co-o-toluidine)/GO/AuNPs | Cr(VI) Detection | Limit of Detection: 1.12 µg·L⁻¹ | mdpi.com |

Emerging Research Directions and Future Perspectives

Exploration of Novel Aniline-Chromium Architectures

The structural diversity of metal complexes is a cornerstone of their functional versatility. For aniline-chromium systems, future research is poised to move beyond simple mononuclear species to explore more intricate and functionally complex architectures.

One promising avenue is the design of multinuclear complexes , where two or more chromium centers are bridged by aniline (B41778) ligands or other ancillary linkers. These structures could exhibit cooperative effects, leading to enhanced catalytic activity or unique magnetic and electronic properties. For instance, dinuclear chromium complexes with bridging dinitrogen ligands have demonstrated interesting reactivity, and similar principles could be applied to aniline-based systems.

Another area of exploration involves the synthesis of heteroleptic complexes , where the chromium center is coordinated to both aniline and other functional ligands. By systematically varying the ancillary ligands—such as phosphines, N-heterocyclic carbenes (NHCs), or polypyridyls—researchers can fine-tune the steric and electronic environment around the chromium atom. This approach allows for precise control over the complex's stability, solubility, and reactivity. For example, the introduction of bulky ligands can create sterically protected environments, potentially stabilizing reactive intermediates.

Furthermore, the development of macrocyclic and cage-like architectures incorporating aniline moieties is a compelling direction. These constrained ligand frameworks can impose specific coordination geometries on the chromium center, leading to unique photophysical properties and catalytic selectivities. Research on chromium(III) complexes with other N-donor macrocycles has shown that the ligand's rigidity and topology are critical in determining the resulting complex's properties.

| Architectural Class | Potential Features and Research Goals | Representative Analogous Systems |

| Multinuclear Complexes | Cooperative catalysis, unique magnetic properties, new reaction pathways. | Bridging dinitrogen chromium complexes |

| Heteroleptic Complexes | Tunable electronic and steric properties, enhanced stability and solubility. | Chromium(III) complexes with diimine and triflate ligands |

| Macrocyclic Architectures | Constrained coordination geometry, novel photophysical properties, shape-selective catalysis. | Cr(III) complexes of ethylene (B1197577) cross-bridged cyclam ligands |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of organometallic compounds, moving the field away from hazardous reagents and energy-intensive processes. Future research on aniline-chromium complexes will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methodologies.

A key focus will be the use of safer and more sustainable solvents . Traditional organometallic synthesis often relies on volatile and toxic organic solvents. Future work will likely explore the use of greener alternatives such as water, supercritical fluids, or bio-derived solvents. Research on the synthesis of chromium(III)-amino acid complexes has already demonstrated the feasibility of using aqueous systems, a concept that could be adapted for aniline-based ligands.

Energy efficiency is another critical aspect of sustainable synthesis. The exploration of microwave-assisted synthesis, sonochemistry, and mechanochemistry can lead to significantly reduced reaction times and lower energy consumption compared to conventional heating methods. These techniques can also, in some cases, provide access to novel phases or polymorphs of the target complexes.

Advanced In-situ Characterization Techniques

Understanding the behavior of aniline-chromium complexes, particularly in catalytic applications, requires looking beyond the static picture provided by traditional characterization methods. Advanced in-situ and operando spectroscopic techniques are crucial for observing these complexes under actual working conditions, providing dynamic information about their structure, stability, and reaction mechanisms.

Operando spectroscopy , which combines simultaneous catalytic performance measurement with spectroscopic analysis, is a powerful tool for establishing structure-activity relationships. Techniques such as operando UV-Vis, Raman, and IR spectroscopy can be employed to monitor changes in the electronic structure and vibrational modes of the aniline-chromium complex as a reaction proceeds. For instance, operando UV-Vis spectroscopy has been used to track the oxidation state of chromium centers in supported catalysts during dehydrogenation reactions, providing insights into the catalytic cycle.

Synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) offer detailed information about the local coordination environment and electronic properties of the chromium center. By performing XAS measurements in situ, researchers can observe changes in bond distances and coordination numbers during a catalytic process, helping to identify reactive intermediates.